ARQ-751
Description
Overview of the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway in Cellular Homeostasis
The PI3K/AKT/mTOR pathway is a highly conserved intracellular signaling cascade that plays a vital role in cellular metabolism and regulates a wide array of cellular events, including cell growth, proliferation, survival, motility, adhesion, and differentiation. wikipedia.org This intricate network is essential for maintaining cellular homeostasis and enabling cells to respond effectively to internal and external stimuli. wikipedia.orgguidetopharmacology.orgwikipedia.org
The pathway initiates with the activation of PI3K, often by receptor tyrosine kinases (RTKs) or other extracellular signals. wikipedia.orgwikipedia.orgmims.com Activated PI3K mediates the synthesis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger. wikipedia.orgmims.com PIP3 then recruits AKT (also known as protein kinase B or PKB) and phosphoinositol-dependent kinase (PDK1) to the cell membrane. wikipedia.orgmims.com PDK1 phosphorylates AKT at threonine 308 (Thr308), leading to its partial activation. wikipedia.orgwikipedia.orgmims.com Complete activation of AKT requires a second phosphorylation event at serine 473 (Ser473) by mTOR complex 2 (mTORC2). wikipedia.orgwikipedia.orgmims.com Once fully activated, AKT phosphorylates a diverse array of downstream signaling molecules, orchestrating complex metabolic responses and ensuring cellular balance. wikipedia.org Beyond its role in growth and proliferation, the PI3K/AKT/mTOR pathway also contributes to processes such as autophagy, cellular bioenergy homeostasis, and cellular lipid metabolism. wikipedia.org
Dysregulation of the PI3K/AKT/mTOR Pathway in Oncogenesis
Aberrant activation of the PI3K/AKT/mTOR pathway is a common and critical characteristic of carcinogenesis. guidetopharmacology.orgwikipedia.orgwikidata.orgmims.com This dysregulation leads to uncontrolled cell proliferation, enhanced cell growth, increased cell survival, and resistance to conventional chemo- and immunotherapies. guidetopharmacology.orgmims.com The overactivation of this pathway can stem from various genetic alterations, including gain-of-function mutations in the PIK3CA gene (which encodes the catalytic subunit of PI3K), loss-of-function mutations or deletions in the tumor suppressor gene PTEN, or activating mutations and amplifications of AKT itself, such as the AKT1-E17K mutation. wikipedia.orgmims.comwikipedia.orgwikidata.orgscilit.comnih.gov These genetic aberrations disrupt the delicate regulatory balance of the pathway, driving tumor initiation, progression, and recurrence. wikipedia.orgwikipedia.orgwikidata.org The PI3K/AKT/mTOR pathway is frequently dysregulated across a wide spectrum of human cancers, including breast, colorectal, glioblastoma, gastric, lung, kidney, uterine, bladder, endometrial, ovarian carcinomas, and leukemias. wikipedia.orgguidetopharmacology.orgwikidata.orgmims.commims.com
Therapeutic Targeting of AKT in Preclinical Oncology Models
Given its central role in oncogenic processes, AKT has emerged as a highly attractive therapeutic target in oncology. nih.govguidetopharmacology.orgmims.comnih.gov The overarching goal of targeting AKT is to inhibit tumor growth, progression, and metastasis by interfering with specific molecular mechanisms driven by this kinase. mims.comnih.gov Historically, two primary classes of AKT inhibitors have been developed and investigated: ATP-competitive inhibitors and allosteric inhibitors. wikipedia.orgnih.govmims.comguidetopharmacology.orgguidetomalariapharmacology.org
ATP-competitive inhibitors, such as AZD5363 (capivasertib) and GDC-0068 (ipatasertib), function by binding to the ATP-binding pocket within the catalytic domain of AKT. ncoda.orgcenmed.com Preclinical studies have demonstrated their efficacy in various cancer models, particularly those harboring PIK3CA and/or PTEN mutations. ncoda.orgcenmed.com For instance, GDC-0068 showed robust antitumor activity in human cancer cell lines and xenograft models with activated AKT signaling. cenmed.com However, a challenge with ATP-competitive inhibitors is their potential lack of selectivity, as the ATP-binding pocket is highly conserved across many kinases within the human cell, which can lead to off-target effects and dose-limiting toxicities. wikipedia.orgmims.com This limitation has driven the development of alternative strategies, including allosteric AKT inhibitors, which aim for greater specificity. wikipedia.orgmims.com
Rationale for Allosteric AKT Inhibitors in Precision Oncology
Allosteric AKT inhibitors represent a refined approach to targeting AKT, offering distinct advantages over their ATP-competitive counterparts. wikipedia.orgmims.comguidetopharmacology.orgguidetomalariapharmacology.org Unlike ATP-competitive inhibitors that bind to the catalytic site, allosteric inhibitors interact with sites outside the ATP-binding pocket, leading to enhanced specificity and potentially reduced off-target toxicities. wikipedia.orgmims.comguidetopharmacology.orgguidetomalariapharmacology.org Their mechanism of action involves not only dephosphorylating the membrane-associated active form of AKT but also preventing the inactive form from translocating to the plasma membrane, a crucial initial step in AKT activation. wikipedia.orgguidetopharmacology.orgciteab.com This dual mode of inhibition provides a comprehensive blockade of AKT signaling. citeab.com
ARQ-751 (Vevorisertib) is a next-generation, orally bioavailable, selective allosteric pan-AKT inhibitor. wikidata.orgnih.govguidetopharmacology.orgwikipedia.orgresearchgate.netciteab.com It potently inhibits all three AKT isoforms: AKT1, AKT2, and AKT3. wikidata.orgnih.govguidetopharmacology.orgwikipedia.orgresearchgate.net
Table 1: this compound Inhibition Potency Against AKT Isoforms
| AKT Isoform | IC50 (nM) |
| AKT1 | 0.55 wikidata.orgnih.govwikipedia.org |
| AKT2 | 0.81 wikidata.orgnih.govwikipedia.org |
| AKT3 | 1.31 wikidata.orgnih.govwikipedia.org |
This compound also demonstrates potent inhibition of the AKT1-E17K mutant. wikipedia.orgwikidata.orgguidetopharmacology.orgwikipedia.org Its selectivity profile is notable, as it does not inhibit any of 245 other tested kinases by more than 50% at a concentration of 5 µM. wikidata.orgnih.gov
Preclinical studies have highlighted the robust anti-tumor activity of this compound. It exhibited strong efficacy in endometrial patient-derived xenograft (PDX) models harboring the AKT1-E17K mutation and in other tumor models characterized by an activated AKT pathway. wikipedia.orgnih.govguidetopharmacology.orgwikipedia.org In a broad panel of cancer cell lines, this compound inhibited proliferation across various tumor types, showing particular potency in leukemia, breast, endometrial, and colorectal cancer cell lines. wikipedia.orgguidetopharmacology.org Sensitivity to this compound was more pronounced in cancer cell lines with PIK3CA/PIK3R1 mutations. wikipedia.orgnih.govguidetopharmacology.org
Table 2: this compound Antiproliferative Effects in Cancer Cell Lines (GI50 < 1 µM)
| Cancer Type | Sensitivity Rate (%) | Number of Sensitive Cell Lines / Total Tested |
| Esophageal | 100% nih.gov | 3/3 nih.gov |
| Breast | 87.5% nih.gov | 14/16 nih.gov |
| Head and Neck | 67% nih.gov | 4/6 nih.gov |
| PIK3CA/PIK3R1 Mutations | 73% nih.gov | 33/45 nih.gov |
| PIK3CA/PIK3R1 Wild-Type | 42% nih.gov | 74/175 nih.gov |
PIK3CA/PIK3R1 and AKT1-E17K mutations are considered potential predictive biomarkers for patient selection in clinical studies involving this compound. wikipedia.orgnih.govguidetopharmacology.org In vivo efficacy studies demonstrated that this compound inhibited tumor growth in a dose-dependent manner in AN3CA endometrial cancer xenograft models (up to 92% inhibition) and AKT1-E17K mutant endometrial PDX models (up to 98% inhibition). nih.govwikipedia.org Furthermore, combination studies in preclinical breast tumor models showed that this compound enhanced the anti-tumor activity of paclitaxel (B517696). wikipedia.orgguidetopharmacology.org Preclinical findings also indicated enhanced anti-tumor activity when this compound was combined with ER antagonists (fulvestrant), CDK4/6 inhibitors (palbociclib), and PARP inhibitors (olaparib, talazoparib, rucaparib). citeab.com These findings underscore the rationale for utilizing allosteric AKT inhibitors like this compound in precision oncology, particularly for tumors driven by specific alterations within the PI3K/AKT/mTOR pathway.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ-751; ARQ 751; ARQ751; |
Origin of Product |
United States |
Arq 751: a Next Generation Allosteric Pan Akt Inhibitor
Inhibitory Mechanism of Action
ARQ-751 functions as a selective, allosteric inhibitor of AKT, distinguishing itself from ATP-competitive inhibitors by targeting a site distinct from the ATP-binding pocket cenmed.comnih.govfluoroprobe.com. This allosteric mechanism allows for high selectivity and specific modulation of AKT activity.
Allosteric Inhibition of AKT Kinase Activity
This compound potently binds to the inactive, unphosphorylated form of AKT1, as well as the AKT1-E17K mutant, with dissociation constant (Kd) values of 1.2 nM and 8.6 nM, respectively benchchem.com. By binding to the inactive form, this compound prevents the conformational changes necessary for AKT activation cenmed.comnih.govfluoroprobe.com. Furthermore, biochemical and cellular analyses indicate that this compound inhibits AKT activation not only by dephosphorylating the membrane-associated active form but also by directly preventing the inactive form from translocating to the plasma membrane cenmed.comnih.govfluoroprobe.com.
Inhibition of AKT Phosphorylation (e.g., T308, S473)
A key aspect of this compound's mechanism involves its potent inhibition of AKT phosphorylation at critical regulatory sites. Full activation of AKT typically requires phosphorylation at Threonine 308 (T308) in the activation loop by PDK1 and Serine 473 (S473) in the hydrophobic motif by mTORC2 fluoroprobe.com. This compound has been shown to potently inhibit the phosphorylation of AKT at both T308 and S473 in a concentration-dependent manner nih.gov. It also inhibits the phosphorylation of downstream AKT substrates, such as Proline-Rich AKT Substrate of 40 kDa (PRAS40) at T246 nih.gov.
The inhibitory concentrations (IC50) for this compound against key phosphorylation sites are summarized below:
| Phosphorylation Site | IC50 (nM) |
| pAKT(T308) | 5 |
| pAKT(S473) | 10 |
| pPRAS40(T246) | 49 |
Prevention of Inactive AKT Translocation to the Plasma Membrane
Activation of AKT is initiated by its translocation to the plasma membrane, a process dependent on its Pleckstrin Homology (PH) domain interacting with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) nih.gov. This compound effectively inhibits this crucial initial step by preventing the plasma membrane translocation of both wild-type AKT1 and the AKT1-E17K mutant, irrespective of the presence of growth factors cenmed.comnih.gov. This mechanism ensures that AKT cannot achieve the necessary conformation for full activation, even when the pathway is stimulated by growth factors or PI3K mutations nih.gov.
Isoform Selectivity and Potency against AKT1, AKT2, and AKT3
This compound is characterized as a pan-AKT inhibitor, demonstrating potent inhibitory activity across all three AKT isoforms: AKT1, AKT2, and AKT3 benchchem.com. Its half-maximal inhibitory concentration (IC50) values highlight its efficacy against each isoform.
This compound exhibits high selectivity within the kinome, showing no significant inhibition (less than 50% inhibition at 5 µM) against a panel of 245 other kinases tested nih.govbenchchem.com.
The potency of this compound against AKT isoforms is detailed in the table below:
| AKT Isoform | IC50 (nM) |
| AKT1 | 0.55 |
| AKT2 | 0.81 |
| AKT3 | 1.31 |
Differential Activity against AKT1-E17K Mutant
The AKT1-E17K mutation is a clinically relevant activating mutation, particularly observed in breast cancer, which leads to constitutive membrane localization and enhanced kinase activity of AKT1 cenmed.comnih.gov. This compound demonstrates potent activity against this specific mutant. It strongly binds to the AKT1-E17K mutant with a Kd value of 8.6 nM, indicating a high affinity benchchem.com.
Crucially, this compound effectively suppresses pAKT(S473) in cells transiently transfected with AKT1-E17K benchchem.com. Furthermore, it inhibits the membrane translocation of the AKT1-E17K mutant, a mechanism that is critical for its activation nih.govbenchchem.com. This is a notable advantage, as some other allosteric AKT inhibitors, such as MK-2206, show only weak inhibition of AKT1-E17K membrane translocation and less potency against this mutant nih.govfluoroprobe.com.
Comparative Analysis with First-Generation AKT Inhibitors (e.g., ARQ 092)
This compound is considered a next-generation AKT inhibitor, possessing distinct physicochemical properties and enhanced potency compared to its first-generation counterpart, ARQ 092 (Miransertib) benchchem.com. Both ARQ 092 and this compound are selective, allosteric, pan-AKT, and AKT1-E17K mutant inhibitors that potently inhibit AKT phosphorylation cenmed.comnih.govfluoroprobe.com.
A comparative analysis highlights this compound's superior potency:
Comparative IC50 Values for AKT Isoforms (nM)
| Inhibitor | AKT1 | AKT2 | AKT3 |
| This compound | 0.54 | 0.79 | 1.3 |
| ARQ 092 | 5.0 | 4.5 | 16 |
| MK-2206 | 40.5 | 29.5 | 36.4 |
| GDC-0068 | 2.0 | 27.0 | 6.3 |
Comparative Kd Values for AKT1-WT and AKT1-E17K (nM)
| Inhibitor | AKT1-WT | AKT1-E17K |
| This compound | 1.2 | 8.6 |
| ARQ 092 | 7.1 | 42 |
| MK-2206 | N/A | >1000 |
In cellular assays, this compound demonstrated more potent inhibition of AKT and PRAS40 phosphorylation compared to ARQ 092. For instance, this compound showed IC50 values of 5 nM for pAKT(T308) and 10 nM for pAKT(S473), while ARQ 092 had IC50 values of 62 nM for pAKT(T308) and 40 nM for pAKT(S473). In MDA-MB-453 cells, this compound exhibited approximately 12-fold lower IC50 values than ARQ 092, and significantly lower than MK-2206 and GDC-0068, indicating its superior anti-proliferative activity in certain cancer cell lines nih.gov. Both ARQ 092 and this compound inhibit the plasma membrane translocation of AKT-WT and AKT1-E17K, a mechanism not as effectively achieved by MK-2206 for the E17K mutant nih.gov.
Preclinical Pharmacodynamic Effects and Efficacy of Arq 751
In Vitro Studies in Cancer Cell Lines
ARQ-751 exhibits significant anti-proliferative activity across a diverse range of cancer cell lines, particularly those with mutations in the PIK3CA/PIK3R1 pathway cenmed.comfluoroprobe.comfluoroprobe.comniper.gov.innih.govidrblab.net. A comprehensive assessment across a panel of 240 cancer cell lines (OncoPanel screen) demonstrated its broad efficacy, with many cell lines showing a GI50 (half-maximal growth inhibitory concentration) of less than 1 µM cenmed.comfluoroprobe.comfluoroprobe.comniper.gov.inidrblab.net. Cancer cell lines harboring PIK3CA/PIK3R1 mutations were found to be more sensitive to this compound, with 73% (33 out of 45) exhibiting sensitivity (GI50 < 1 µM) compared to 42% (74 out of 175) of wild-type cell lines fluoroprobe.comnih.govidrblab.net.
This compound demonstrates potent anti-proliferative effects in various cancer types, with notable sensitivity observed in esophageal, breast, and head and neck cancers, as well as in leukemia, endometrial, and colorectal cancers cenmed.comfluoroprobe.comniper.gov.inwikipedia.orgscielo.br.
Table 1: Anti-proliferative Activity of this compound (GI50 < 1 µM) Across Diverse Cancer Cell Lines
| Cancer Type | Sensitivity Rate (%) | Number of Sensitive Cell Lines / Total Tested | Source |
| Esophageal | 100% | 3/3 | fluoroprobe.comfluoroprobe.comniper.gov.inidrblab.net |
| Breast | 87.5% | 14/16 | fluoroprobe.comfluoroprobe.comniper.gov.inidrblab.net |
| Head and Neck | 67% | 4/6 | fluoroprobe.comfluoroprobe.comniper.gov.inidrblab.net |
| Leukemia | 53% | 9/17 | fluoroprobe.comniper.gov.inwikipedia.orgscielo.br |
| Colorectal | 56% | 14/25 | fluoroprobe.comniper.gov.inwikipedia.orgscielo.br |
This compound exhibited strong anti-proliferative effects on esophageal, breast, and head and neck cancer cells, with GI50 values consistently below 1 µM cenmed.comfluoroprobe.comfluoroprobe.comniper.gov.innih.govidrblab.net. Specifically, 100% of the tested esophageal cancer cell lines (3 out of 3) were sensitive to this compound. For breast cancer, 87.5% of cell lines (14 out of 16) showed sensitivity, with all 8 tested breast cancer cell lines carrying PIK3CA mutations demonstrating sensitivity to this compound fluoroprobe.comfluoroprobe.comniper.gov.inidrblab.net. In head and neck cancers, 67% of cell lines (4 out of 6) were sensitive fluoroprobe.comfluoroprobe.comniper.gov.inidrblab.net.
In leukemia cell lines, this compound demonstrated a sensitivity rate of 53% (9 out of 17 cell lines) fluoroprobe.comniper.gov.inwikipedia.orgscielo.br. For colorectal cancer cells, the sensitivity rate was 56% (14 out of 25 cell lines) fluoroprobe.comniper.gov.inwikipedia.orgscielo.br. This compound was also found to be particularly potent in endometrial cancer cell lines fluoroprobe.comwikipedia.orgscielo.br.
This compound effectively modulates key downstream effectors of the PI3K/AKT/mTOR pathway. It inhibits AKT activation not only by dephosphorylating the active, membrane-associated form but also by preventing the inactive form from localizing to the plasma membrane fluoroprobe.comwikipedia.orgscielo.br. This mechanism allows this compound to be active even when the pathway is stimulated by growth factors or PI3K mutations fluoroprobe.com. In cancer cell lines, this compound demonstrated a dose-dependent inhibitory effect on mTORC1 and various direct AKT substrates, including PRAS40, GSK3β, FOXO, BAD, and AS160 cenmed.comfluoroprobe.com.
This compound potently inhibits the phosphorylation of PRAS40 (proline-rich AKT substrate of 40 kDa) at threonine 246 (T246). In AN3CA endometrial cancer cells, this compound inhibited pPRAS40(T246) with an IC50 value of 49 nM fluoroprobe.com. Significant pathway inhibition on pPRAS40 [T246] was observed in vitro at concentrations as low as 70 nM fluoroprobe.comnih.gov.
This compound has been shown to inhibit the phosphorylation of other crucial downstream kinases in the PI3K/AKT/mTOR pathway, including ribosomal protein S6 (S6) and glycogen (B147801) synthase kinase 3 beta (GSK3β) fluoroprobe.com. This inhibition of pS6 and pGSK3β was observed in AN3CA cell lines, indicating a comprehensive modulation of the AKT signaling cascade by this compound fluoroprobe.com.
Modulation of Downstream PI3K/AKT/mTOR Pathway Effectors
Regulation of FOXO, BAD, and AS160
This compound demonstrates a dose-dependent effect on key direct substrates of AKT, including FOXO, BAD, and AS160, in various cancer cell lines. cenmed.comniper.gov.in This inhibition extends to other AKT substrates such as PRAS40 and GSK3β. cenmed.comniper.gov.in The compound effectively suppresses the phosphorylation of AKT (specifically at Ser473) in 293T cells that have been transiently transfected with the AKT1-E17K mutant. nih.govidrblab.netfluoroprobe.com Furthermore, this compound inhibits the phosphorylation of both AKT and PRAS40 in a concentration-dependent manner in AN3CA endometrial cancer cells. fluoroprobe.com
Induction of Apoptosis and Cell Cycle Arrest in Cancer Models
This compound exhibits strong anti-proliferative activity across a broad spectrum of cancer cell lines, particularly those with PIK3CA mutations. cenmed.comidrblab.netniper.gov.influoroprobe.com In a panel of 240 cancer cell lines, this compound showed the most potent anti-proliferative effects (GI50 < 1 μM) in esophageal (100% sensitivity), breast (87.5% sensitivity), and head and neck cancer cells (67% sensitivity). idrblab.netniper.gov.influoroprobe.com Cancer cell lines harboring PIK3CA/PIK3R1 mutations demonstrated greater sensitivity to this compound (73% sensitive) compared to wild-type cell lines (42% sensitive). idrblab.netniper.gov.influoroprobe.comfluoroprobe.comscielo.br Among 17 breast cancer cell lines tested, all 8 with PIK3CA mutations were found to be sensitive to this compound. fluoroprobe.comscielo.br
In gastrointestinal stromal tumor (GIST) cells, the combination of this compound (also referred to as MK-4440) with imatinib (B729) mesylate (IM) induces cell cycle arrest and increases cell death. cenmed.com This dual inhibition of KIT and AKT leads to elevated expression of the tumor suppressor Programmed Cell Death 4 (PDCD4), which correlates with increased apoptosis. unicap.br
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound (GI50 < 1 µM)
| Cancer Type | Sensitivity Rate (%) | Number of Cell Lines Sensitive / Total Tested | Source |
| Esophageal Cancer | 100% | 3/3 | niper.gov.influoroprobe.com |
| Breast Cancer | 87.5% | 14/16 | niper.gov.influoroprobe.com |
| Head and Neck Cancer | 67% | 4/6 | niper.gov.influoroprobe.com |
| Leukemia | 53% | 9/17 | niper.gov.in |
| Colorectal Cancer | 56% | 14/25 | niper.gov.in |
In Vivo Efficacy in Non-Human Models
This compound has demonstrated significant anti-tumor activity in various non-human xenograft and patient-derived xenograft (PDX) models, particularly in cancers characterized by activated AKT pathways.
Anti-tumor Activity in Xenograft Models
In the AN3CA endometrial cancer xenograft model, this compound effectively inhibits tumor growth in a dose-dependent manner. idrblab.netniper.gov.influoroprobe.comscielo.br Studies showed tumor growth inhibition of up to 92% at a continuous daily dose of 120 mg/kg. fluoroprobe.comscielo.br Another dosing regimen, involving 5 days of treatment followed by a 4-day holiday for 20 days, resulted in potent tumor growth inhibition of 68%, 78%, and 98% at doses of 25, 50, and 75 mg/kg, respectively. cenmed.comniper.gov.in In these AN3CA models, this compound also caused significant pathway inhibition in vivo, affecting pAKT(S473) and pPRAS40(T246) within 6 hours of dosing at concentrations as low as 10 mg/kg. idrblab.netfluoroprobe.comscielo.br
Table 2: Anti-tumor Activity of this compound in AN3CA Endometrial Cancer Xenograft Model
| Dosing Regimen | Dose (mg/kg) | Tumor Growth Inhibition (%) | Source |
| Continuous daily dosing | 120 | 92% | fluoroprobe.comscielo.br |
| 5 days on, 4 days off for 20 days | 25 | 68% | cenmed.comniper.gov.in |
| 5 days on, 4 days off for 20 days | 50 | 78% | cenmed.comniper.gov.in |
| 5 days on, 4 days off for 20 days | 75 | 98% | cenmed.comniper.gov.in |
Efficacy in Patient-Derived Xenograft (PDX) Models with Activated AKT Pathway
Both this compound and its predecessor, ARQ-092, have demonstrated strong anti-tumor activity in PDX models derived from endometrial tumors harboring mutant AKT1-E17K, as well as in other tumor models with an activated AKT pathway. niper.gov.in The presence of PIK3CA/PIK3R1 and AKT1-E17K mutations may serve as predictive biomarkers for patient selection in clinical studies. niper.gov.influoroprobe.com
In an AKT1-E17K mutant endometrial patient-derived xenograft (PDX) model, this compound exhibited dose-dependent anti-tumor activity. nih.govidrblab.netniper.gov.influoroprobe.comscielo.br Specifically, this compound administered at 25, 50, and 75 mg/kg (on a schedule of 5 days on and 2 days off for 20 days) resulted in tumor growth inhibition of 68%, 78%, and 98%, respectively. niper.gov.in Furthermore, treatment with this compound led to a significant delay in tumor regrowth, lasting at least two weeks after drug removal, across all tested dose levels compared to control groups.
In preclinical models of gastrointestinal stromal tumor (GIST), the combination of this compound (MK-4440) and imatinib mesylate (IM) demonstrated superior efficacy compared to either agent alone in IM-sensitive models. cenmed.comunicap.br This dual inhibition of KIT and AKT resulted in impressive disease stabilization in IM-sensitive GIST xenografts. unicap.br In IM-resistant GIST models, including a KIT exon 9-mutated GIST PDX model, this compound as a monotherapy significantly inhibited tumor growth when compared to IM alone. Moreover, combination therapy involving AKT inhibitors (such as this compound and Miransertib) and the FGFR inhibitor Derazantinib provided significantly greater efficacy in both IM-sensitive and resistant GIST xenograft models.
Molecular Determinants of Arq 751 Sensitivity in Preclinical Systems
Role of Genetic Aberrations in the PI3K/AKT Pathway
Genetic alterations that lead to the activation of the PI3K/AKT signaling cascade are key determinants of sensitivity to ARQ-751. In preclinical studies, the presence of mutations in PIK3CA, PIK3R1, and AKT1 has been shown to correlate with a heightened response to the inhibitor.
Sensitivity in PIK3CA/PIK3R1 Mutant Cell Lines
Preclinical evidence strongly indicates that cancer cell lines harboring mutations in PIK3CA or PIK3R1 exhibit increased sensitivity to this compound. researchgate.net A comprehensive screening of 240 cancer cell lines revealed that 73% of cell lines with PIK3CA/PIK3R1 mutations were sensitive to this compound, defined by a GI50 value of less than 1µM. researchgate.net In contrast, only 42% of wild-type cell lines demonstrated similar sensitivity. researchgate.net This correlation was particularly evident in breast cancer cell lines, where all eight tested lines with PIK3CA mutations were found to be sensitive to this compound. researchgate.net
The enhanced sensitivity in PIK3CA mutant cell lines is further supported by in vivo studies. In a xenograft model using the AN3CA endometrial cancer cell line, which has a PI3K mutation, this compound demonstrated dose-dependent tumor growth inhibition. patsnap.com Similarly, a patient-derived xenograft (PDX) model of melanoma with a PIK3CA (H1047R) mutation showed a response to treatment. plos.org These findings underscore the potential of PIK3CA and PIK3R1 mutations as predictive biomarkers for this compound efficacy.
| Cancer Type | Cell Lines with PIK3CA/PIK3R1 Mutations | Sensitivity to this compound (GI50 < 1µM) |
|---|---|---|
| Various | 45 | 73% (33/45) |
| Breast Cancer | 8 | 100% (8/8) |
Impact of AKT1-E17K Mutations on Sensitivity
The activating E17K mutation in the AKT1 gene is another critical determinant of this compound sensitivity. This compound is a potent, allosteric inhibitor of both wild-type and E17K mutant forms of AKT1. nih.gov Biochemical assays have shown that this compound binds strongly to both forms of the AKT1 protein, with dissociation constants (Kd) of 1.2 nM for wild-type AKT1 and 8.6 nM for the AKT1-E17K mutant. researchgate.netnih.gov This potent binding translates into effective inhibition of AKT signaling. researchgate.net
In preclinical models, this compound has demonstrated significant anti-tumor activity in the presence of the AKT1-E17K mutation. For instance, in an endometrial cancer patient-derived xenograft (PDX) model harboring the AKT1-E17K mutation, this compound exerted dose-dependent anti-tumor activity, with up to 98% tumor growth inhibition. researchgate.netnih.gov Furthermore, this compound was shown to be the most potent among four tested AKT inhibitors in the MDA-MB-453 breast cancer cell line, which has a PIK3CA mutation, and it strongly inhibited the phosphorylation of AKT1-E17K in the KU-19-19 bladder cancer cell line. plos.orgnih.gov
| AKT1 Form | This compound Binding Affinity (Kd) |
|---|---|
| Wild-Type AKT1 | 1.2 nM |
| AKT1-E17K Mutant | 8.6 nM |
Analysis of PTEN Status and this compound Sensitivity
The tumor suppressor gene PTEN is a negative regulator of the PI3K/AKT pathway. Loss of PTEN function leads to pathway activation and is often associated with sensitivity to PI3K/AKT inhibitors. However, in the context of this compound, the predictive value of PTEN status appears to be less straightforward in preclinical models.
Analysis of a panel of cancer cell lines with wild-type PIK3CA/PIK3R1 revealed that the sensitivity to this compound was similar between PTEN mutant (55% sensitivity) and PTEN wild-type cell lines (48% sensitivity). researchgate.net This suggests that in the absence of PIK3CA or PIK3R1 mutations, PTEN status alone may not be a strong predictor of this compound sensitivity. researchgate.net However, in the NCI-H1650 non-small cell lung cancer cell line, which is PTEN null, this compound demonstrated a greater inhibitory effect on the AKT pathway compared to its effect in the KU-19-19 cell line. plos.orgnih.gov This indicates that while not as strong a predictor as PIK3CA or AKT1 mutations, PTEN loss can still contribute to sensitivity to this compound.
Preclinical Identification and Validation of Predictive Biomarkers
The identification of robust predictive biomarkers is crucial for the clinical success of targeted therapies like this compound. Preclinical research has focused on validating genomic alterations in the PI3K/AKT pathway as biomarkers to select patients most likely to benefit from treatment.
Genomic Profiling of PIK3CA/PIK3R1 and AKT1 Mutations
Genomic profiling of cancer cell lines and patient-derived xenograft models has consistently shown a strong correlation between the presence of PIK3CA/PIK3R1 and AKT1 mutations and sensitivity to this compound. researchgate.netnih.gov These preclinical findings have established these genetic alterations as the most promising predictive biomarkers for this compound. researchgate.net The data suggests that patient selection based on the mutational status of these genes could significantly enhance the clinical efficacy of this compound. nih.gov
Circulating Tumor DNA (ctDNA) as a Potential Biomarker in Preclinical Translational Studies
Circulating tumor DNA (ctDNA) has emerged as a promising non-invasive biomarker for monitoring treatment response and detecting genetic alterations in tumors. In the context of this compound, early clinical data from a phase 1 trial provides insights into the potential utility of ctDNA in a translational setting. aacrjournals.org In this study, changes in ctDNA levels were observed to correlate with patient responses to this compound. aacrjournals.org Specifically, a decrease in ctDNA levels between treatment cycles was seen in patients who achieved a partial response or stable disease, while an increase was observed in some patients with progressive disease. aacrjournals.org
These preliminary clinical findings suggest that ctDNA analysis could be a valuable tool in the preclinical and clinical development of this compound. Further preclinical translational studies are warranted to validate ctDNA as a pharmacodynamic biomarker to monitor target engagement and as a predictive biomarker to guide patient selection and treatment decisions.
Preclinical Combination Strategies with Arq 751
Combinations with Conventional Chemotherapeutic Agents (e.g., Paclitaxel)
ARQ-751 has shown promising results in preclinical combinations with conventional chemotherapeutic agents, notably paclitaxel (B517696). Studies in in vivo breast tumor models demonstrated that this compound enhanced the anti-tumor effects of paclitaxel nih.govharvard.edu. Specifically, in a xenograft model utilizing HCC-1954 breast cancer cells, combined treatment with this compound and paclitaxel resulted in significantly enhanced tumor growth inhibition compared to either agent administered alone wikidata.orgguidetopharmacology.org.
Beyond paclitaxel, this compound has also been evaluated in combination with other anti-cancer drugs. It exhibited superior cell growth inhibition when combined with the CDK4/6 inhibitor ribociclib, with synergistic effects observed across a range of concentrations wikidata.orgguidetopharmacology.org. Furthermore, this compound demonstrated enhanced anti-proliferative activity when combined with PARP inhibitors, such as olaparib (B1684210) wikidata.orgguidetopharmacology.org. In estrogen receptor-positive patient-derived tumor xenograft models, combinations of this compound with fulvestrant (B1683766) (an estrogen receptor antagonist) or palbociclib (B1678290) (another CDK4/6 inhibitor), or a triple combination of all three agents, led to substantial tumor growth inhibition and even tumor regression wikidata.org.
The following table summarizes key preclinical tumor growth inhibition (TGI) data for this compound in combination with other agents:
Table 1: Preclinical Tumor Growth Inhibition (TGI) in Xenograft Models
| Combination Treatment | Tumor Type / Model | TGI (%) (Combination) | TGI (%) (this compound Alone) | TGI (%) (Partner Agent Alone) | Reference |
| This compound + Paclitaxel | HCC-1954 Breast Cancer Xenograft | 90% | 46% | 44% | wikidata.orgguidetopharmacology.org |
| This compound + Fulvestrant | ER+ PDX (AKT1-E17K mutant) | 91% | 69% | 68% | wikidata.org |
| This compound + Palbociclib | ER+ PDX (AKT1-E17K mutant) | 93% | 69% | 38% | wikidata.org |
| This compound + Fulvestrant + Palbociclib | ER+ PDX (AKT1-E17K mutant) | >100% (Tumor Regression) | 69% | Fulvestrant: 68%, Palbociclib: 38% | wikidata.org |
Mechanistic Basis of Synergy and Enhanced Anti-tumor Activity
The enhanced anti-tumor activity observed with this compound combinations is underpinned by several mechanistic insights, primarily revolving around augmented pathway inhibition, modulation of tumor suppressor proteins, and comprehensive proteomic analyses.
This compound functions as a selective allosteric inhibitor of AKT, preventing its activation by inhibiting its plasma membrane translocation and subsequent phosphorylation at key residues like Ser473 citeab.comharvard.edu. This leads to the inhibition of the broader PI3K/AKT signaling pathway, which is critical for tumor cell growth and survival mims.com. In combination strategies, this compound augments pathway inhibition by simultaneously targeting the AKT pathway while other agents address distinct or complementary oncogenic drivers. For instance, in gastrointestinal stromal tumor (GIST) cell lines, dual inhibition of KIT and AKT with this compound (MK-4440) and imatinib (B729) mesylate (IM) demonstrated synergistic effects. This combination effectively targeted both the primary oncogenic KIT pathway and the compensatory PI3K/AKT pathway, which is often associated with IM resistance wikidata.org.
A notable mechanistic finding in combination studies with this compound is the upregulation of the tumor suppressor protein Programmed Cell Death 4 (PDCD4). Proteomic analyses in GIST cell lines treated with the combination of this compound (MK-4440) and imatinib mesylate revealed an increase in PDCD4 expression wikidata.org. This enhanced PDCD4 expression was directly correlated with increased cell death and cell cycle arrest, suggesting a crucial role for this tumor suppressor in the synergistic anti-tumor effects observed. PDCD4 is known to inhibit cancer cell proliferation and its activity is negatively regulated by the mTORC1/p70S6K pathway, which is downstream of AKT.
To elucidate the molecular mechanisms underlying the superior effects of this compound combinations, reverse phase protein array (RPPA) studies have been conducted on xenograft tumor tissues wikidata.orgguidetopharmacology.org. RPPA is a powerful functional proteomics technique that allows for the investigation of protein expression and phosphorylation levels, providing insights into alterations in key signaling pathways at the protein level. These analyses are instrumental in identifying potential therapeutic targets and understanding the functional impact of drug combinations on cellular components, thereby accelerating the development of personalized medicine approaches.
Anchorage-independent growth is a critical characteristic of transformed cells, enabling them to proliferate without attachment to a substrate, a hallmark of malignancy and metastatic potential. Preclinical studies have shown that this compound, when combined with other agents, can effectively suppress this aggressive growth pattern. Specifically, the combination of this compound and the PARP inhibitor olaparib significantly suppressed anchorage-independent growth in MDA-MB-231 and HCC1143 breast cancer cell lines wikidata.orgguidetopharmacology.org. This suppression indicates a potent anti-tumor activity of the combination by targeting fundamental processes required for cancer progression.
Mechanisms of Acquired Resistance to Akt Inhibition: Preclinical Investigations
Preclinical Strategies to Overcome Resistance
Rational Combination Therapies to Circumvent Resistance
Rational combination therapies are a cornerstone in addressing acquired resistance to targeted agents. ARQ-751 has been extensively investigated in this regard, demonstrating synergistic effects with other therapeutic agents in preclinical models.
In studies focusing on gastrointestinal stromal tumor (GIST), this compound (referred to as MK-4440) was evaluated in combination with imatinib (B729) mesylate (IM), a first-line KIT inhibitor to which GIST patients often develop resistance. This dual inhibition of KIT and AKT pathways yielded synergistic anti-tumor effects in both IM-sensitive and IM-resistant GIST cell lines. nih.govaacrjournals.orgmdpi.com The combination treatment led to significant cellular changes, including cell cycle arrest and an upregulation of the tumor suppressor protein Programmed Cell Death 4 (PDCD4), which correlated with increased cell death. nih.govmdpi.comucsd.edu
Table 1: Synergistic Effects of this compound (MK-4440) in Combination with Imatinib Mesylate (IM) in GIST Cell Lines
| Cell Line (IM Sensitivity) | Combination Index (CI) | Effect | Key Findings |
| IM-sensitive GIST-T1 | <1 (Synergistic) | Cell cycle arrest, increased PDCD4, increased apoptosis | Dual inhibition of KIT and AKT nih.govaacrjournals.orgmdpi.com |
| IM-sensitive GIST882 | <1 (Synergistic) | Cell cycle arrest, increased PDCD4, increased apoptosis | Dual inhibition of KIT and AKT nih.govaacrjournals.orgmdpi.com |
| IM-resistant GIST-T1/829 | <1 (Synergistic) | Cell cycle arrest, increased PDCD4, increased apoptosis | Dual inhibition of KIT and AKT nih.govaacrjournals.orgmdpi.com |
| IM-resistant GIST430 | <1 (Synergistic) | Cell cycle arrest, increased PDCD4, increased apoptosis | Dual inhibition of KIT and AKT nih.govaacrjournals.orgmdpi.com |
Note: CI values <1 indicate synergy. Data derived from preclinical studies evaluating the 3:1 molar ratio of tested combinations. aacrjournals.org
While the MK-4440/IM combination showed superior efficacy in an IM-sensitive GIST preclinical model in vivo, its efficacy was limited in certain IM-resistant models, including a GIST patient-derived xenograft (PDX) carrying an exon 9 KIT mutation. This suggests that alternative combination partners might be necessary in highly resistant settings. mdpi.com
Further preclinical data indicate that this compound and its predecessor, ARQ-092, inhibited proliferation more potently in cancer cell lines harboring PIK3CA/PIK3R1 mutations compared to those with wild-type PIK3CA/PIK3R1 or PTEN mutations. acs.orgplos.org ARQ-092 has also been shown to enhance the anti-tumor activity of paclitaxel (B517696) in in vivo breast tumor models. acs.orgplos.org These findings underscore the potential of this compound in combination strategies for tumors with specific genetic alterations. This compound is currently under investigation in a Phase 1 study for solid tumors with PIK3CA/AKT/PTEN mutations, both as a monotherapy and in combination with other anti-cancer agents. dovepress.commerck.com
The emergence of an mTOR mutation (A1459D) has been identified as an acquired resistance mechanism to allosteric AKT inhibition, including with this compound, in a patient with an AKT1 E17K mutation. This observation highlights the potential for combination therapies that include mTOR inhibitors to circumvent such resistance. nih.gov
Development of Novel AKT Inhibitors with Differentiated Activity
This compound is characterized as a "next-generation" AKT inhibitor, representing a significant advancement over earlier compounds like ARQ-092. acs.orgnih.govplos.orgresearchgate.netmerck.combiospace.com Its differentiated activity stems from its classification as an allosteric pan-AKT inhibitor, a distinct class from ATP-competitive inhibitors. acs.orgnih.govresearchgate.netnih.govdovepress.compatsnap.com
The allosteric mechanism of this compound involves binding to the inactive form of AKT, thereby preventing its translocation to the plasma membrane and subsequent activation. This contrasts with ATP-competitive inhibitors that block ATP binding at the active site. acs.orgnih.govplos.org
Table 2: In Vitro Potency and Binding Affinity of this compound
| Target | IC50 (nM) | Kd (nM) |
| AKT1 | 0.55 medchemexpress.comdcchemicals.comresearchgate.net | 1.2 (for WT AKT1) medchemexpress.comresearchgate.net |
| AKT2 | 0.81 medchemexpress.comdcchemicals.comresearchgate.net | N/A |
| AKT3 | 1.31 medchemexpress.comdcchemicals.comresearchgate.net | N/A |
| AKT1-E17K mutant | N/A | 8.6 medchemexpress.comresearchgate.net |
This compound exhibits high potency across all three AKT isoforms and demonstrates strong binding to both wild-type AKT1 and the AKT1-E17K mutant. medchemexpress.comdcchemicals.comresearchgate.net Notably, its inhibitory potency against AKT1-E17K is comparable to that of ATP-competitive inhibitors. nih.gov Furthermore, this compound demonstrates high selectivity, showing no significant inhibition (greater than 50% at 5 μM) against 245 other kinases tested, underscoring its focused activity on AKT. researchgate.net
Leveraging Resistance Models for Future Therapeutic Development
Preclinical models of resistance are invaluable tools for understanding the mechanisms of drug resistance and for identifying novel therapeutic strategies. Investigations involving this compound have actively leveraged such models to inform future therapeutic development.
The evaluation of this compound (MK-4440) in IM-sensitive and IM-resistant GIST cell lines and xenograft models exemplifies the use of resistance models to assess drug efficacy in challenging contexts. nih.govaacrjournals.orgmdpi.comucsd.edubiorxiv.org These studies provide critical insights into the compound's activity in the presence of established resistance mechanisms.
A significant finding from clinical observation, subsequently informing preclinical and translational research, is the identification of an mTOR mutation (A1459D) as a mechanism of acquired resistance to this compound in a patient with an AKT1 E17K mutation. nih.gov This highlights the importance of genomic profiling in patients experiencing disease progression on AKT inhibitors to guide subsequent treatment decisions, such as the use of mTORC1/2 inhibitors. nih.gov
Patient-derived xenograft (PDX) models have been instrumental in evaluating this compound's efficacy in a more physiologically relevant setting. For instance, this compound has shown strong anti-tumor activity against an AKT1-E17K mutant endometrial cancer PDX model. acs.orgplos.orgresearchgate.net Similarly, its evaluation in a GIST PDX model with an exon 9 KIT mutation provides valuable data on its activity in specific resistance contexts. nih.govmdpi.comucsd.edu
Furthermore, preclinical characterization of this compound has indicated that PIK3CA/PIK3R1 and AKT mutations, but not PTEN alterations, may serve as predictive biomarkers for this compound sensitivity. plos.orgresearchgate.net This type of data derived from resistance models and molecular profiling is crucial for refining patient selection criteria in future clinical trials and guiding the development of more personalized treatment approaches.
Future Directions in Arq 751 Preclinical and Translational Research
Continued Mechanistic Elucidation of ARQ-751 Action
This compound, also known as Vevorisertib or MK-4440, is an orally bioavailable, selective allosteric inhibitor targeting all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3). wikidata.orgresearchgate.netnih.govnih.gov Its mechanism of action involves not only the dephosphorylation of the membrane-associated active form of AKT but also the prevention of the inactive form from localizing into the plasma membrane, a crucial step for AKT activation. nih.govnih.gov
Preclinical characterization has demonstrated this compound's high potency and selectivity. It exhibits half-maximal inhibitory concentration (IC50) values of 0.55 nM for AKT1, 0.81 nM for AKT2, and 1.31 nM for AKT3. researchgate.net Furthermore, binding studies have shown strong dissociation constant (Kd) values of 1.2 nM for wild-type AKT1 and 8.6 nM for the mutant AKT1-E17K. researchgate.netnih.govplos.org This high selectivity is underscored by the fact that this compound does not inhibit any other kinase (out of 245 tested) by greater than 50% at a concentration of 5 µM, nor does it inhibit AKT lacking the pleckstrin homology (PH) domain. guidetopharmacology.org
This compound potently inhibits the phosphorylation of AKT and its downstream targets, thereby disrupting the PI3K/AKT/mTOR signaling pathway. nih.govnih.govplos.org Detailed biochemical analyses have revealed a dose-dependent inhibitory effect on mTORC1 and direct AKT substrates including proline-rich AKT substrate of 40 kDa (PRAS40), glycogen (B147801) synthase kinase 3 beta (GSK3β), Forkhead box protein O (FOXO), BCL2 Associated Agonist Of Cell Death (BAD), AKT substrate of 160 kDa (AS160), ribosomal protein S6 (pS6), and eukaryotic translation initiation factor 4E-binding protein 1 (p4E-BP1). plos.orgresearchgate.net Continued mechanistic studies are essential to fully map the complete spectrum of its cellular effects and potential compensatory pathways that might emerge upon long-term inhibition.
Table 1: Preclinical Binding and Inhibitory Data for this compound
| Target/Assay | Value | Unit | Reference |
| AKT1 (IC50) | 0.55 | nM | researchgate.net |
| AKT2 (IC50) | 0.81 | nM | researchgate.net |
| AKT3 (IC50) | 1.31 | nM | researchgate.net |
| AKT1-WT (Kd) | 1.2 | nM | researchgate.netnih.govplos.org |
| AKT1-E17K (Kd) | 8.6 | nM | researchgate.netnih.govplos.org |
Exploration of this compound Activity in Emerging Preclinical Models
The evaluation of this compound in a broader range of sophisticated preclinical models is crucial for predicting clinical efficacy and identifying responsive patient populations.
While extensive research on this compound has utilized patient-derived xenograft (PDX) models, particularly endometrial PDX models harboring mutant AKT1-E17K and other tumor models with an activated AKT pathway, demonstrating strong anti-tumor activity, the direct use of patient-derived organoids (PDOs) in published studies with this compound is not explicitly detailed. researchgate.netnih.govnih.govplos.org For instance, this compound has shown potent tumor growth inhibition in an AKT1-E17K mutant endometrial PDX model. guidetopharmacology.org Given that PDX models are established from patient tumors, PDOs represent a logical and increasingly utilized emerging preclinical model that closely recapitulates patient tumor biology, including genetic heterogeneity and response to therapy, making them valuable for future this compound investigations.
Advanced 3D cell culture systems are recognized as superior to traditional 2D monolayer cultures in mimicking the in vivo tumor microenvironment, including cell-cell and cell-matrix interactions, oxygen gradients, and nutrient availability. While the general relevance of 3D cell culture in drug research for compounds like Vevorisertib (this compound) is acknowledged, specific detailed research findings on this compound's activity within these advanced 3D systems are not widely reported in the current literature. researchgate.netresearchgate.net Future studies should focus on assessing this compound's efficacy, penetration, and cellular responses in complex 3D tumor models to gain a more accurate understanding of its potential in a physiological context.
Integration of Multi-Omics Approaches for Deeper Mechanistic Insights
The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the understanding of complex biological systems and cancer mechanisms. citeab.comgoogleapis.comuni-freiburg.deuni-freiburg.de These holistic approaches offer a comprehensive view of molecular alterations and their functional consequences, providing deeper mechanistic insights into drug action and resistance.
Identify comprehensive phosphoproteomic signatures indicative of this compound's on-target and off-target effects.
Uncover changes in gene expression (transcriptomics) and protein levels (proteomics) that correlate with sensitivity or resistance to this compound.
Characterize metabolic reprogramming (metabolomics) that occurs upon AKT inhibition, potentially identifying new vulnerabilities or resistance mechanisms.
Map epigenetic modifications (epigenomics) influenced by this compound, which could contribute to long-term cellular responses.
This integrated approach will facilitate the discovery of novel biomarkers for patient stratification and guide the development of more effective combination therapies.
Identification of Novel Downstream Effectors and Unanticipated Biological Roles
While this compound's primary mechanism involves the inhibition of AKT and its well-established downstream effectors, continued research is crucial for identifying novel downstream targets and unanticipated biological roles beyond the canonical PI3K/AKT/mTOR pathway. Known downstream effectors of AKT, which are consequently affected by this compound, include PRAS40, cyclin-dependent kinase (CDK) inhibitors P21 and P27, paladin, vimentin, Inhibitors of KappaB Kinase alpha (IKKα), tumor progression locus 2 (Tpl2), GSK3β, FOXO, BAD, AS160, S6, and 4E-BP1. plos.orgresearchgate.netiiarjournals.orgniper.gov.ine3s-conferences.orgwikipedia.orgcnr.it
Investigation of this compound's Potential Beyond Established Oncological Indications in Preclinical Contexts
This compound is a highly potent and selective allosteric inhibitor of the AKT serine/threonine kinase, primarily developed and investigated for its therapeutic potential in various oncological indications, particularly solid tumors characterized by mutations in the PI3K/AKT/mTOR pathway, such as AKT1 and PIK3CA mutations nih.govwikipedia.orgwikipedia.orgciteab.comcenmed.com. Its mechanism of action involves inhibiting AKT activation by dephosphorylating the membrane-associated active form and preventing the inactive form from localizing to the plasma membrane wikidata.orgmims.comresearchgate.netscilit.com.
While this compound's preclinical and clinical development has largely centered on its anti-tumor activity, the broader class of AKT inhibitors, including this compound's predecessor, ARQ 092 (miransertib), has demonstrated relevance in select non-oncology indications wikipedia.orgmims.com. The AKT pathway, when abnormally activated, is implicated not only in oncogenic processes but also in certain rare diseases characterized by overgrowth mims.comwikipedia.org.
A notable example of an AKT inhibitor's application beyond oncology is the investigation of ARQ 092 in Proteus syndrome. Proteus syndrome is a rare overgrowth disorder characterized by skeletal, skin, adipose tissue, and central nervous system overgrowth, which is primarily driven by an activating AKT1-E17K mutation mims.comresearchgate.netmims.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org. Preclinical studies with ARQ 092 have shown its ability to suppress AKT signaling in cell lines and tissues derived from patients with Proteus syndrome wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org. In this context, the therapeutic objective is to restore physiological levels of AKT signaling rather than inducing cytotoxicity, as is the aim in cancer treatment wikipedia.org. ARQ 092 demonstrated anti-growth activity in cells from Proteus syndrome patients wikipedia.orgwikipedia.org.
This compound is recognized as a "next-generation" AKT inhibitor, exhibiting enhanced pharmacokinetic properties and superior potency compared to ARQ 092 cenmed.comwikidata.orgmims.comwikidata.org. Both ARQ 092 and this compound are selective allosteric AKT inhibitors that potently inhibit wild-type AKT and the AKT1-E17K mutant wikidata.orgmims.comresearchgate.netscilit.comwikipedia.orgwikipedia.orgwikidata.org. Given this shared mechanism of action and this compound's improved pharmacological profile, there is an inherent potential for this compound to be investigated in similar non-oncological conditions driven by aberrant AKT activation, such as Proteus syndrome or other PROS (PIK3CA-related overgrowth spectrum) disorders.
However, based on the currently available and extensively reported preclinical literature, detailed research findings and specific data tables demonstrating this compound's direct investigation and efficacy in non-oncological indications are not widely published. Preclinical studies for this compound have predominantly focused on its potent anti-tumor activity across various cancer cell lines and patient-derived xenograft models, particularly those harboring AKT1-E17K or PIK3CA mutations cenmed.comresearchgate.netwikipedia.org. While the mechanistic basis and the precedent set by ARQ 092 suggest a promising avenue for future exploration, dedicated preclinical research on this compound's potential beyond established oncological indications remains an area for further comprehensive investigation.
Q & A
Q. What are the primary biochemical targets of ARQ-751, and how are they validated in preclinical studies?
this compound's targets are identified through kinase profiling assays and crystallography studies. Researchers typically use in vitro kinase inhibition assays (e.g., ATP-competitive binding tests) to validate target specificity. For example, dose-response curves (IC₅₀ values) and selectivity panels (e.g., against off-target kinases) are critical to confirm target engagement . Validation in cell-based models (e.g., Western blotting for phosphorylation status) further supports mechanistic claims.
Q. What standardized assays are recommended for evaluating this compound’s efficacy in cancer cell lines?
Common assays include:
- Proliferation assays (e.g., CellTiter-Glo® for ATP quantification).
- Apoptosis detection (Annexin V/PI flow cytometry).
- Cell cycle analysis (propidium iodide staining). Researchers should standardize seeding densities, incubation times, and controls (e.g., untreated and vehicle groups) to minimize variability . Dose ranges (1 nM–10 µM) and time points (24–72 hours) must align with pharmacokinetic data.
Q. How do researchers address interspecies variability in this compound pharmacokinetic (PK) studies?
PK parameters (e.g., half-life, bioavailability) are compared across species (mice, rats, non-human primates) using LC-MS/MS for plasma concentration analysis. Allometric scaling adjusts for metabolic rate differences, while physiologically based pharmacokinetic (PBPK) modeling predicts human dosing . Cross-species target homology assessments ensure translational relevance.
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s efficacy across in vivo tumor models?
Discrepancies may arise from tumor microenvironment heterogeneity or genetic drift in cell lines. To address this:
Q. How can researchers optimize this compound combination therapies while mitigating toxicity?
A fractional factorial design screens multiple drug combinations (e.g., this compound + checkpoint inhibitors) at varying doses. Toxicity is assessed via:
Q. What statistical methods are robust for analyzing this compound’s heterogeneous response data in clinical trials?
Heterogeneity is analyzed using:
Q. How are discrepancies in this compound’s target engagement assays reconciled between biochemical and cellular systems?
Biochemical assays (e.g., recombinant kinase screens) may overestimate potency due to lack of cellular context. Researchers should:
- Perform cellular thermal shift assays (CETSA) to confirm target binding in intact cells.
- Correlate biochemical IC₅₀ values with cellular EC₅₀ (e.g., phospho-target inhibition) .
- Use kinobeads for proteome-wide profiling of kinase engagement in lysates .
Methodological Guidance
Q. What criteria define a robust pharmacodynamic (PD) biomarker for this compound clinical trials?
PD biomarkers must:
- Show dose-dependent modulation in preclinical models.
- Have analytical validity (e.g., ELISA/Luminex precision).
- Correlate with clinical endpoints (e.g., tumor size reduction) in early-phase trials. Example: Phospho-AKT levels in tumor biopsies as a surrogate for PI3K pathway inhibition .
Q. How should researchers design studies to ensure reproducibility of this compound’s effects?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
Q. What strategies validate this compound’s mechanism of action in resistance models?
- CRISPR-Cas9 screens to identify resistance genes (e.g., PTEN loss).
- Long-term culture with incremental this compound dosing to mimic clinical resistance.
- Multi-omics integration (proteomics, metabolomics) to map escape pathways .
Tables for Key Methodologies
| Assay Type | Key Parameters | Validation Criteria |
|---|---|---|
| Kinase Profiling | IC₅₀, selectivity ratio (vs. off-targets) | ≥10-fold selectivity for primary target |
| PD Biomarker Analysis | Coefficient of variation (CV < 15%) | Correlation with clinical response (p < 0.05) |
| Combination Therapy | Synergy score (e.g., CI < 1.0) | Toxicity profile within pre-specified bounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
